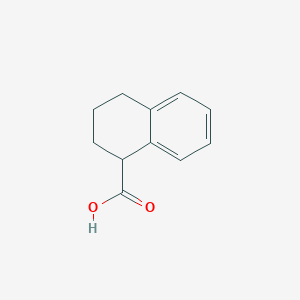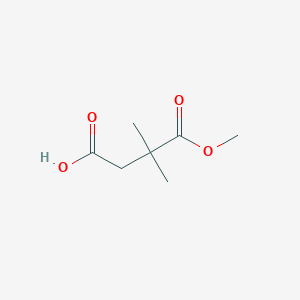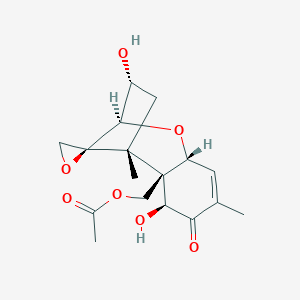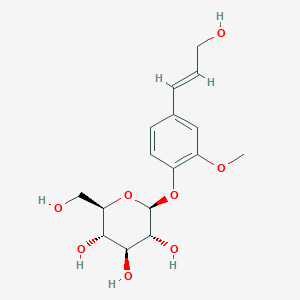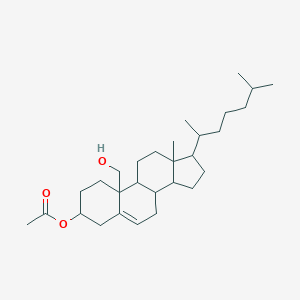
19-Hydroxycholest-5-en-3-yl acetate
Overview
Description
“19-Hydroxycholest-5-en-3-yl acetate” is a chemical compound with the molecular formula C29H48O3 and a molecular weight of 444.6896 . It is also known as "19-hydroxycholesterol 3-acetate" .
Molecular Structure Analysis
The molecular structure of “19-Hydroxycholest-5-en-3-yl acetate” consists of 29 carbon atoms, 48 hydrogen atoms, and 3 oxygen atoms . The InChI representation of the molecule isInChI=1/C29H48O3/c1-19(2)7-6-8-20(3)25-11-12-26-24-10-9-22-17-23(32-21(4)31)13-16-29(22,18-30)27(24)14-15-28(25,26)5/h9,19-20,23-27,30H,6-8,10-18H2,1-5H3 . Physical And Chemical Properties Analysis
The physical and chemical properties of “19-Hydroxycholest-5-en-3-yl acetate” include a density of 1.04g/cm3, a boiling point of 529.9°C at 760 mmHg, a refractive index of 1.526, and a flash point of 195.4°C .Scientific Research Applications
Chemical Reactions and Synthesis :
- Ino et al. (1991) reported that treating 19-hydroxycholest-4-en-3-one with diethylaminosulfur trifluoride in acetonitrile resulted in the formation of 10-fluoro-5, 1-seco-5, 19-cyclocholest-4-en-3-one (Ino et al., 1991).
- Welzel, Holtmeier, and Wessling (1978) discovered the anti-Markovnikov addition in the oxymercuration of 19-Hydroxy-5-cholesten-3-yl acetate (Welzel, Holtmeier, & Wessling, 1978).
- Komatsu et al. (1979) successfully synthesized radioiodinated steroids, which can be used for the study of cholest-5-ene (Komatsu et al., 1979).
Structural Analysis and Characterization :
- Misiak et al. (2019) utilized 3D NMR experiments and DFT calculations for the structural analysis of C-17 epimers of 3(25-hydroxycholest5enyl) acetate, providing insights into resonance assignments and spatial structures (Misiak et al., 2019).
Applications in Medical Research :
- Teng and Smith (1995) found variations in human erythrocyte oxysterols in sickle cell anemia patients, suggesting a role for oxidative stress in the disease (Teng & Smith, 1995).
- The work by Morisaki et al. (1975) demonstrated the synthesis of 1-hydroxyvitamin D3 from cholesterol, contributing to the production of active forms of vitamin D (Morisaki et al., 1975).
Microbial Biotransformation :
- Madyastha and Shankar (1994) explored the biotransformation of 3-acetoxy-19-hydroxycholest-5-ene into estrone by Moraxella sp., highlighting the microbe's role in steroid conversion (Madyastha & Shankar, 1994).
properties
IUPAC Name |
[10-(hydroxymethyl)-13-methyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48O3/c1-19(2)7-6-8-20(3)25-11-12-26-24-10-9-22-17-23(32-21(4)31)13-16-29(22,18-30)27(24)14-15-28(25,26)5/h9,19-20,23-27,30H,6-8,10-18H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYKAEVLUWUNMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20996496 | |
| Record name | 19-Hydroxycholest-5-en-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20996496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
19-Hydroxycholest-5-en-3-yl acetate | |
CAS RN |
750-59-4 | |
| Record name | 19-Hydroxycholesteryl acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123342 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 19-Hydroxycholest-5-en-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20996496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



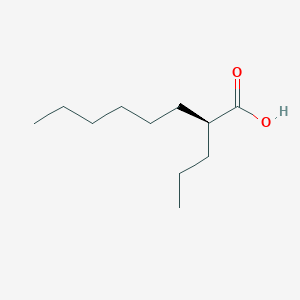
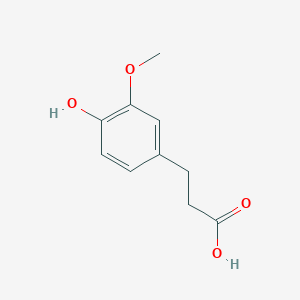
![3-[3-Methoxy-4-(sulfooxy)phenyl]propanoic acid](/img/structure/B30615.png)
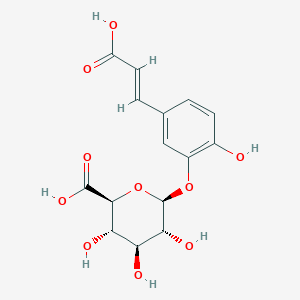
![N-[4-(Trifluoromethyl)benzoyl]glycine](/img/structure/B30623.png)
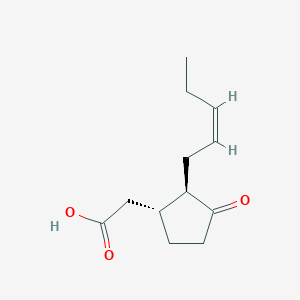
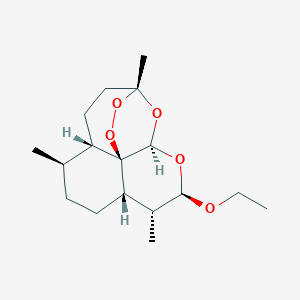
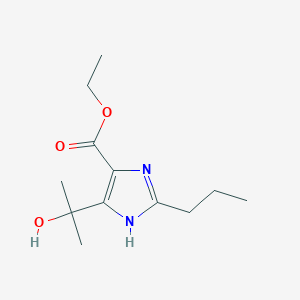
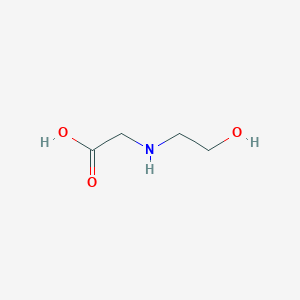
![1-(4-[2-Hydroxy-3-(isopropylamino)propoxy]-1H-indol-1-yl)-3-(isopropylamino)-2-propanol](/img/structure/B30642.png)
